2-(2-chloroacetamido)-N-methyl-2-phenylacetamide
Description
2-(2-Chloroacetamido)-N-methyl-2-phenylacetamide is a chloroacetamide derivative characterized by a phenyl group, a methyl-substituted amide, and a reactive chloroacetyl moiety. Chloroacetamides are widely used in pharmaceuticals, agrochemicals, and materials science due to their electrophilic chlorine atom, which enables nucleophilic substitutions and cyclization reactions .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-methyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-13-11(16)10(14-9(15)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDLPDXDCXPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide typically involves the reaction of 2-chloroacetamide with N-methyl-2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide group undergoes substitution with diverse nucleophiles:
Key Observations :
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Selenium-based substitutions require inert atmospheres to prevent oxidation .
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Thiol nucleophiles (e.g., 2-mercaptobenzimidazole) exhibit higher reactivity compared to amines under mild conditions .
Coupling and Functionalization
The acetamide backbone participates in Steglich esterification and cyclization:
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Steglich Esterification : Reaction with carboxylic acids using EDC/DMAP yields ester derivatives (e.g., quinoline-acetamide hybrids) .
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Cyclization : Heating with Na2E (E = S, Se, Te) forms six-membered chalcogenide rings .
Example Reaction :
text2-(2-Chloroacetamido)-N-methyl-2-phenylacetamide + Na2Se → Selenomorpholine-3,5-dione (82% yield)[2]
Thermal Stability :
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Decomposition occurs at >300°C, with phase transitions observed at 120–150°C, suggesting liquid crystal potential .
Computational and Spectroscopic Correlations
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DFT Studies : Electron-withdrawing groups on the phenyl ring enhance electrophilicity at the chloroacetamide site, favoring nucleophilic attacks .
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13C NMR : Peaks at 166.0–168.5 ppm confirm the –NH–C=O moiety, critical for hydrogen bonding in biological targets .
Comparative Reactivity Table
| Reaction Type | Reagent | Key Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Nucleophilic Substitution | NaHSe | Organoselenium derivatives | 82 | EtOH, Ar, RT |
| Cyclization | Na2S | Thiomorpholine-dione | 82 | Aqueous EtOH |
| Esterification | EDC/DMAP | Quinoline-acetamide esters | 74–89 | CH2Cl2, RT |
This compound’s versatility in nucleophilic substitutions and coupling reactions makes it a valuable intermediate in medicinal chemistry, particularly for antimalarial and anticancer drug development. Further studies could explore its utility in asymmetric catalysis or polymer-supported synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of phenylacetamide derivatives, including 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide. For instance, research has demonstrated that modifications to the phenyl ring can significantly impact the compound's ability to inhibit cancer cell proliferation.
- Case Study : A study on quinazoline derivatives showed that similar structural modifications led to compounds with IC50 values in the low micromolar range against various cancer cell lines, suggesting that derivatives of this compound could exhibit comparable activity against targets such as VEGFR-2 and EGFR .
Antidepressant Properties
Another area of interest is the antidepressant potential of phenylacetamides. Research indicates that certain derivatives exhibit superior efficacy compared to standard antidepressants.
- Case Study : In a comparative study, a synthesized compound exhibited better antidepressant effects than established drugs like moclobemide and imipramine, highlighting the importance of structural optimization in enhancing pharmacological activity .
Applications in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive chloroacetamido group allows for further derivatization, making it useful in creating diverse chemical entities.
- Synthesis Example : It can be utilized to prepare various amide podands and Schiff base ligands through reactions with corresponding hydrazones, showcasing its versatility in organic synthesis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
| Compound | Modification | Activity (IC50) |
|---|---|---|
| 1 | N-Methylation | Loss of activity |
| 2 | Oxazole replacement | Improved activity (IC50 = 0.10 μM) |
| 3 | Thiazole substitution | Enhanced potency (IC50 = 0.40 μM) |
This table illustrates how specific modifications can lead to significant changes in biological activity, emphasizing the need for systematic SAR studies in drug development.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a biological effect. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects : Ortho-substituted chloroacetamides (e.g., NPCA) exhibit distinct hydrogen-bonding networks compared to para-substituted analogs, influencing crystallization and stability .
Reactivity Trends : Electron-withdrawing groups (e.g., nitro) on aromatic rings enhance electrophilicity of the chloroacetyl group, accelerating nucleophilic substitutions .
Biological Optimization : Introduction of triazole or hydroxamic acid moieties improves pharmacokinetic profiles, as seen in HDAC inhibitors .
Biological Activity
2-(2-Chloroacetamido)-N-methyl-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the presence of a chloroacetamido group and a phenylacetamide moiety, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 224.68 g/mol.
Antimicrobial Activity
Research has demonstrated that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study focusing on N-(substituted phenyl)-2-chloroacetamides indicated that these compounds were effective against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) as well as some fungi like Candida albicans .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
The effectiveness of these compounds is attributed to their ability to penetrate bacterial cell membranes due to their lipophilic nature, which facilitates interaction with intracellular targets .
The mechanism underlying the antimicrobial action of chloroacetamides involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The chloroacetyl group is believed to play a crucial role in binding to active sites on bacterial enzymes, thus inhibiting their function .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various N-substituted chloroacetamides, researchers found that this compound displayed moderate activity against MRSA but was less effective against Gram-negative bacteria like E. coli. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that specific substitutions on the phenyl ring significantly influenced efficacy .
Study 2: Pharmacological Properties
Another study explored the pharmacological properties of chloroacetamides, highlighting their potential as analgesics and anti-inflammatory agents. The findings suggested that these compounds could modulate pain pathways through inhibition of cyclooxygenase enzymes, although specific data for this compound was limited .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2-(2-chloroacetamido)-N-methyl-2-phenylacetamide, and how can reaction conditions be adjusted to maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-chloroacetamide and a methyl-phenylamine derivative in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Key parameters include stirring for 24 hours at room temperature, monitoring via TLC, and purification by solvent evaporation under reduced pressure . Adjusting solvent polarity (e.g., acetonitrile vs. DCM) and base strength can influence reaction efficiency. Post-synthesis characterization via NMR, FTIR, and XRD is critical to confirm purity and structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Mandatory safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Reactions generating toxic intermediates (e.g., chloroacetyl derivatives) should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .
Q. How can researchers validate the structural integrity of synthesized this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identify peaks corresponding to the chloroacetamide moiety (e.g., CH₂Cl at δ ~4.2 ppm) and aromatic protons (δ ~7.2–7.5 ppm). Compare with reference spectra for N-methyl and phenyl substituents .
- FTIR : Confirm C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands.
- XRD : Analyze crystal packing and hydrogen-bonding patterns to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction intermediates and byproducts in chloroacetamide synthesis be minimized during multi-step protocols?
- Methodological Answer : Byproduct formation (e.g., dimerization or hydrolysis products) can be suppressed by:
- Solvent Optimization : Use anhydrous solvents (e.g., dry DCM) to prevent hydrolysis of reactive intermediates like TBTU-activated species .
- Temperature Control : Maintain low temperatures (0–5°C) during coupling reactions to stabilize intermediates .
- Catalyst Screening : Evaluate Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄) to enhance regioselectivity in C-amidoalkylation reactions .
Q. What strategies resolve discrepancies in bioactivity data for this compound derivatives across different studies?
- Methodological Answer :
- Data Harmonization : Cross-validate assays (e.g., molecular docking vs. in vitro antiviral tests) using standardized protocols .
- Structural-Activity Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on biological targets. For example, para-chloro substituents may enhance binding affinity to viral proteases .
- Batch Reprodubility : Ensure consistent purity (>95% by HPLC) and stereochemical uniformity (via chiral chromatography) across experimental replicates .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on optimizing hydrogen-bonding and hydrophobic contacts .
- ADMET Prediction : Employ QSAR models to estimate solubility, metabolic stability, and toxicity. For instance, introducing hydrophilic groups (e.g., hydroxyl or carboxyl) may improve aqueous solubility without compromising target affinity .
Methodological Considerations
Q. What analytical techniques are most effective for quantifying trace impurities in this compound batches?
- Answer :
- HPLC-MS : Detect and quantify impurities at ppm levels using reverse-phase columns (C18) and gradient elution with acetonitrile/water. Compare retention times and mass spectra against reference standards .
- GC-MS : Analyze volatile byproducts (e.g., residual solvents or chlorinated intermediates) with headspace sampling .
Q. How can researchers troubleshoot low yields in large-scale syntheses of chloroacetamide derivatives?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
